![molecular formula C14H11F3N2O2 B14338987 3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]- CAS No. 106324-90-7](/img/structure/B14338987.png)
3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]- is an organic compound that belongs to the class of pyridinecarboxamides. This compound is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a pyridinecarboxamide structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]- typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with 3-(trifluoromethyl)phenol in the presence of a coupling agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions include various substituted pyridinecarboxamides and phenoxy derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flonicamid: N-(Cyanomethyl)-4-(trifluoromethyl)nicotinamide.
Nicorandil: N-[2-(Nitrooxy)ethyl]-3-pyridinecarboxamide mononitrate.
Uniqueness
3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
106324-90-7 |
|---|---|
Molekularformel |
C14H11F3N2O2 |
Molekulargewicht |
296.24 g/mol |
IUPAC-Name |
5-methyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11F3N2O2/c1-8-5-11(12(18)20)13(19-7-8)21-10-4-2-3-9(6-10)14(15,16)17/h2-7H,1H3,(H2,18,20) |
InChI-Schlüssel |
WBVFYMZADZHLEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1)OC2=CC=CC(=C2)C(F)(F)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


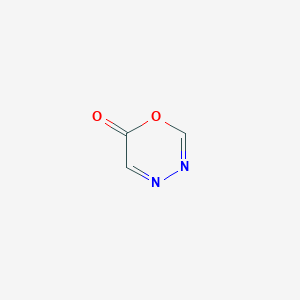

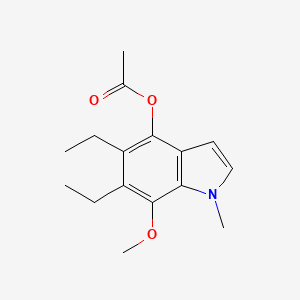
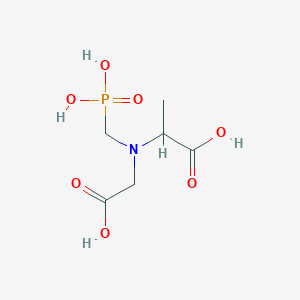
![2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14338949.png)
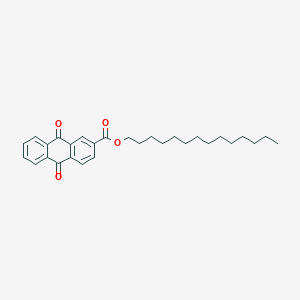

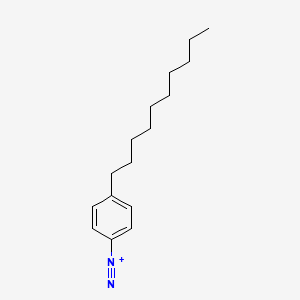



![Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]-](/img/structure/B14338995.png)
![Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate](/img/structure/B14338997.png)
![5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid](/img/structure/B14338998.png)
